but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide
CAS No.:
Cat. No.: VC18832056
Molecular Formula: C32H35ClFN5O11
Molecular Weight: 720.1 g/mol
* For research use only. Not for human or veterinary use.
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide -](/images/structure/VC18832056.png)
Specification
Molecular Formula | C32H35ClFN5O11 |
---|---|
Molecular Weight | 720.1 g/mol |
IUPAC Name | but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide |
Standard InChI | InChI=1S/C24H27ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h5-6,10-12,14,16H,3-4,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8) |
Standard InChI Key | WSWGLYVYONDLQD-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCCC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound consists of afatinib, a quinazoline derivative, in a 1:2 molar ratio with but-2-enedioic acid (maleic acid). The molecular formula of afatinib dimaleate is , with a molecular weight of 718.08 g/mol . The base molecule, afatinib, features a 4-anilinoquinazoline core substituted with a tetrahydrofuran-3-yloxy group and a dimethylaminobutanamide side chain .
Stereochemistry
Afatinib contains a single chiral center at the tetrahydrofuran-3-yloxy substituent, with the (S)-enantiomer being the pharmacologically active form . The maleic acid counterion enhances solubility and bioavailability, critical for oral administration .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 718.08 g/mol | |
CAS Number | 850140-73-7 | |
Solubility | Freely soluble in aqueous acidic media |
Mechanism of Action
Irreversible EGFR Inhibition
Afatinib covalently binds to EGFR (ErbB1), HER2 (ErbB2), and ErbB4 through a Michael addition reaction at cysteine-797 in the kinase domain . This irreversible inhibition blocks ATP binding, suppressing downstream signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) that drive tumor proliferation and survival .
Selectivity Profile
Pharmacokinetics and Metabolism
Absorption and Distribution
After oral administration, afatinib dimaleate achieves peak plasma concentrations within 2–5 hours. Bioavailability is approximately 92%, with steady-state concentrations reached within 8 days . The drug exhibits 95% plasma protein binding and a volume of distribution of 4,440 L .
Metabolism and Excretion
Afatinib undergoes minimal hepatic metabolism, primarily via cytochrome P450-independent pathways. The major metabolites result from oxidative defluorination and amide hydrolysis, none of which contribute significantly to pharmacological activity . Approximately 85% of the dose is excreted in feces (as unchanged drug) and 4% in urine .
Table 2: Pharmacokinetic Parameters
Clinical Efficacy in NSCLC
Subgroup Analyses
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Brain Metastases: Patients with baseline brain metastases (33.6% of study population) achieved a median PFS of 10.5 months and ORR of 77.3% .
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Uncommon EGFR Mutations: In tumors with exon 18 (G719X) or exon 21 (L861Q) mutations, median PFS was 10.7 months with an ORR of 83.3% .
Table 3: Efficacy Outcomes from Key Trials
Trial | Population | Median PFS (Months) | ORR (%) | Median OS (Months) |
---|---|---|---|---|
LUX-Lung 3 | Del19/L858R | 13.6 | 74.6 | 28.0 |
LUX-Lung 7 | EGFRm+ NSCLC | 11.0 | 70.0 | 27.9 |
Real-World | Brain Metastases | 10.5 | 77.3 | 30.4 |
Regulatory Status and Clinical Guidelines
Afatinib dimaleate is approved in >80 countries for:
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